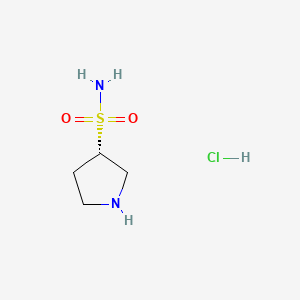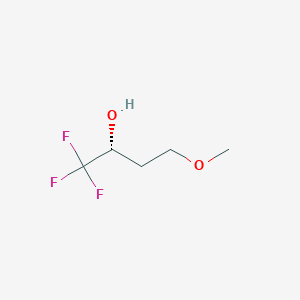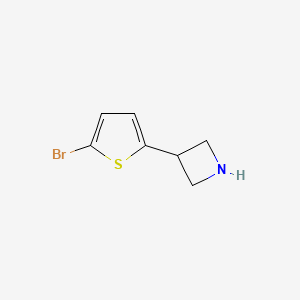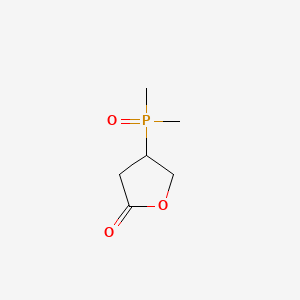
4-(Dimethylphosphoryl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylphosphoryl)oxolan-2-one is a chemical compound with the molecular formula C6H11O3P. It is a heterocyclic compound that contains both phosphorus and oxygen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylphosphoryl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of dimethylphosphoryl chloride with a suitable oxolane derivative under controlled conditions. The reaction typically requires the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylphosphoryl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides .
Scientific Research Applications
4-(Dimethylphosphoryl)oxolan-2-one has several scientific research applications:
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms involving phosphoryl transfer.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Dimethylphosphoryl)oxolan-2-one involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to various substrates, thereby modifying their chemical properties. This mechanism is particularly relevant in biochemical contexts where phosphoryl transfer is a key step in enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylphosphoryl)oxolan-2-one: Unique due to its specific structure and reactivity.
Dimethylphosphoryl chloride: A related compound used as a reagent in the synthesis of phosphoryl derivatives.
Phosphoric acid derivatives: Compounds with similar functional groups but different structural frameworks.
Uniqueness
This compound stands out due to its heterocyclic structure, which imparts unique reactivity and stability compared to other phosphoryl compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
Properties
Molecular Formula |
C6H11O3P |
|---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
4-dimethylphosphoryloxolan-2-one |
InChI |
InChI=1S/C6H11O3P/c1-10(2,8)5-3-6(7)9-4-5/h5H,3-4H2,1-2H3 |
InChI Key |
RKCHHAPHJMTQCG-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1CC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


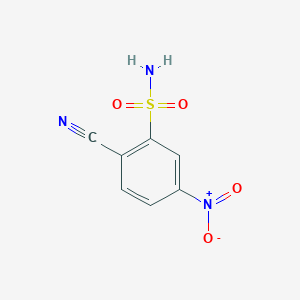
![O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride](/img/structure/B13593284.png)
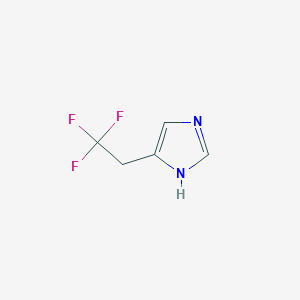
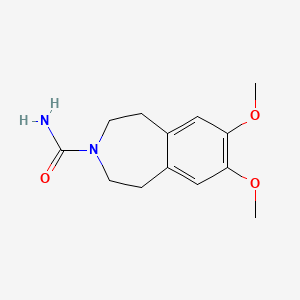

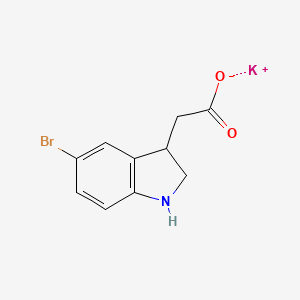
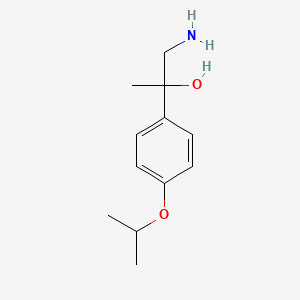

![(R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13593332.png)
![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)
